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Compound of Interest

Compound Name: 4-Butylaniline

Cat. No.: B089568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
butylaniline, a key intermediate in the synthesis of various organic compounds, including dyes

and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectral data for 4-butylaniline, facilitating easy

reference and comparison.

Table 1: ¹H NMR Spectral Data of 4-Butylaniline
Solvent: CDCl₃, Frequency: 300 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

6.95 d 2H 8 Ar-H

6.59 d 2H 8 Ar-H

3.48 br s 2H - -NH₂

2.48 t 2H 6 Ar-CH₂-

1.53 q 2H 6 -CH₂-CH₂-

1.32 h 2H 6 -CH₂-CH₃

0.90 t 3H 6 -CH₃

Source: Transtutors[1]

Table 2: ¹³C NMR Spectral Data of 4-Butylaniline
Solvent: CDCl₃, Frequency: 75.43 MHz

Chemical Shift (δ) ppm Assignment

144 Ar-C (C-NH₂)

133 Ar-C (C-Butyl)

129 Ar-CH

115 Ar-CH

35 Ar-CH₂-

34 -CH₂-CH₂-

22 -CH₂-CH₃

14 -CH₃

Source: Transtutors[1]
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Table 3: Mass Spectrometry (MS) Data for 4-Butylaniline
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

149 20 [M]⁺ (Molecular Ion)

107 24.10 [M - C₃H₆]⁺

106 99.99 [M - C₃H₇]⁺ (Base Peak)

77 6.20 [C₆H₅]⁺

150 4.20 [M+1]⁺

Source: PubChem[2]

Table 4: Predicted Infrared (IR) Absorption Bands for 4-
Butylaniline

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400-3250 Medium N-H Stretch Primary Amine

3100-3000 Strong C-H Stretch Aromatic

3000-2850 Medium C-H Stretch Alkane

1650-1580 Medium N-H Bend Primary Amine

1600-1475 Medium-Strong C-C Stretch (in-ring) Aromatic

1335-1250 Strong C-N Stretch Aromatic Amine

Note: These are predicted values based on characteristic IR absorption tables.[3]

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-butylaniline.

Instrumentation: 300 MHz NMR Spectrometer.

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of 4-butylaniline for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse

width, acquisition time, and number of scans.

Data Acquisition:

Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

For ¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-

to-noise ratio.

Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the 4-butylaniline molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-butylaniline using Fourier Transform

Infrared (FTIR) spectroscopy.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interference from atmospheric CO₂ and water vapor.

Sample Analysis:

Place a small drop of liquid 4-butylaniline directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing and Interpretation:
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The software will automatically subtract the background spectrum from the sample

spectrum to generate the final IR spectrum.

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups and bond

vibrations using standard IR correlation charts.[3]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-butylaniline.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

Sample Preparation:

Prepare a dilute solution of 4-butylaniline in a volatile organic solvent (e.g.,

dichloromethane or methanol).

GC Separation:

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column.

The column separates the components of the sample based on their boiling points and

interactions with the stationary phase. For 4-butylaniline, a standard non-polar or

moderately polar column is suitable.

A temperature program is used to ramp the oven temperature to ensure efficient

separation and elution of the analyte.

MS Analysis:
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As 4-butylaniline elutes from the GC column, it enters the ion source of the mass

spectrometer.

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70

eV) in a process called Electron Ionization (EI). This causes the molecules to lose an

electron, forming a positively charged molecular ion ([M]⁺), and also induces

fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their

mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the separated ions, and the signal is amplified

and recorded.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, which

provides the molecular weight of the compound.

The most intense peak in the spectrum is called the base peak.

The fragmentation pattern provides valuable information about the structure of the

molecule. The difference in mass between the molecular ion and the fragment ions

corresponds to the loss of neutral fragments.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of 4-butylaniline.
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Caption: Workflow for the spectral analysis of 4-butylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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